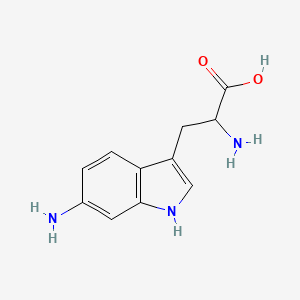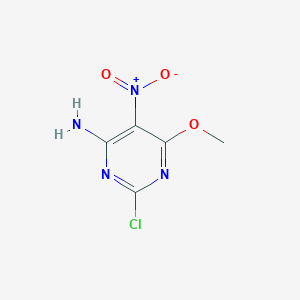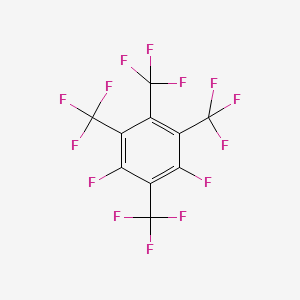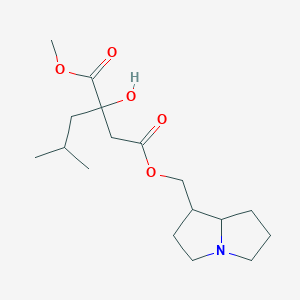
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(ベンジルオキシ)-6-ブロモ-1-メチル-2-(2-(フェニルチオ)ビニル)-1H-インドール-3-カルボン酸エチルは、インドールファミリーに属する複雑な有機化合物です。インドール誘導体は、幅広い生物活性と医薬品化学における用途で知られています。
準備方法
合成経路と反応条件
(E)-5-(ベンジルオキシ)-6-ブロモ-1-メチル-2-(2-(フェニルチオ)ビニル)-1H-インドール-3-カルボン酸エチルの合成は、通常、容易に入手可能な前駆体から開始し、複数のステップを伴います。一般的な合成経路には以下が含まれます。
インドール核の形成: インドール核は、フェニルヒドラジンが酸性条件下で適切なケトンと反応するフィッシャーインドール合成によって合成することができます。
ブロモ基の導入: インドール核の臭素化は、適切な溶媒の存在下で臭素またはN-ブロモスクシンイミド(NBS)を使用して達成できます。
ベンジルオキシ基の付加: ベンジルオキシ基は、ベンジルアルコールと適切な塩基を用いた求核置換反応によって導入することができます。
ビニル基の形成: フェニルチオビニル基は、ホスホニウムイリドがアルデヒドまたはケトンと反応するウィッティヒ反応によって導入することができます。
エステル化: 最後のステップは、酸性条件下でカルボン酸基をエタノールとエステル化してエチルエステルを形成することです。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、および自動化の使用が含まれ、一貫した品質とスケーラビリティを確保します。
化学反応の分析
反応の種類
(E)-5-(ベンジルオキシ)-6-ブロモ-1-メチル-2-(2-(フェニルチオ)ビニル)-1H-インドール-3-カルボン酸エチルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化し、追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて、特定の官能基を還元することができます。
置換: ブロモ基は、アミンやチオールなどのさまざまな求核試薬と求核置換反応を起こし、新しい誘導体を形成することができます。
加水分解: エステル基は、酸性または塩基性条件下で加水分解され、対応するカルボン酸を生成することができます。
一般的な試薬と条件
酸化: 水溶液中の過マンガン酸カリウム、酢酸中の三酸化クロム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム、メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核試薬。
加水分解: 水中の塩酸または水酸化ナトリウム。
生成される主要な生成物
酸化: ヒドロキシル基またはカルボニル基の導入。
還元: アルコールまたはアミンの形成。
置換: 異なる置換基を持つ新しい誘導体の形成。
加水分解: 対応するカルボン酸の形成。
科学研究における用途
(E)-5-(ベンジルオキシ)-6-ブロモ-1-メチル-2-(2-(フェニルチオ)ビニル)-1H-インドール-3-カルボン酸エチルは、いくつかの科学研究における用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗がん、抗炎症などの潜在的な生物活性を研究されています。
医学: 特に特定の疾患を標的とする新薬の開発における、潜在的な治療用途が調査されています。
産業: 新素材の開発に利用され、特殊化学品の合成のための前駆体として使用されます。
科学的研究の応用
(E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
(E)-5-(ベンジルオキシ)-6-ブロモ-1-メチル-2-(2-(フェニルチオ)ビニル)-1H-インドール-3-カルボン酸エチルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節することにより、その効果を発揮する可能性があります。たとえば、疾患経路に関与する特定の酵素を阻害したり、有益な細胞応答を誘発する受容体を活性化したりすることができます。正確な分子標的と経路は、特定の用途と使用状況によって異なる場合があります。
類似化合物の比較
類似化合物
- (E)-5-(ベンジルオキシ)-6-クロロ-1-メチル-2-(2-(フェニルチオ)ビニル)-1H-インドール-3-カルボン酸エチル
- (E)-5-(ベンジルオキシ)-6-フルオロ-1-メチル-2-(2-(フェニルチオ)ビニル)-1H-インドール-3-カルボン酸エチル
- (E)-5-(ベンジルオキシ)-6-ヨード-1-メチル-2-(2-(フェニルチオ)ビニル)-1H-インドール-3-カルボン酸エチル
独自性
(E)-5-(ベンジルオキシ)-6-ブロモ-1-メチル-2-(2-(フェニルチオ)ビニル)-1H-インドール-3-カルボン酸エチルの独自性は、独特の化学的性質と潜在的な用途を与える特定の官能基の組み合わせにあります。特に、ブロモ基の存在により、独特の反応性と、他のハロゲン置換基ではアクセスできない誘導体の形成が可能になります。
類似化合物との比較
Similar Compounds
- (E)-ethyl 5-(benzyloxy)-6-chloro-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
- (E)-ethyl 5-(benzyloxy)-6-fluoro-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
- (E)-ethyl 5-(benzyloxy)-6-iodo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate
Uniqueness
The uniqueness of (E)-ethyl 5-(benzyloxy)-6-bromo-1-methyl-2-(2-(phenylthio)vinyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromo group, in particular, allows for unique reactivity and the formation of derivatives that may not be accessible with other halogen substituents.
特性
分子式 |
C27H24BrNO3S |
|---|---|
分子量 |
522.5 g/mol |
IUPAC名 |
ethyl 6-bromo-1-methyl-5-phenylmethoxy-2-[(E)-2-phenylsulfanylethenyl]indole-3-carboxylate |
InChI |
InChI=1S/C27H24BrNO3S/c1-3-31-27(30)26-21-16-25(32-18-19-10-6-4-7-11-19)22(28)17-24(21)29(2)23(26)14-15-33-20-12-8-5-9-13-20/h4-17H,3,18H2,1-2H3/b15-14+ |
InChIキー |
BMZOKDGUEVKNFV-CCEZHUSRSA-N |
異性体SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)/C=C/SC4=CC=CC=C4 |
正規SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)C=CSC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)


![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)







